molecular formula C13H9BrN4O B3719429 4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol

4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol

Cat. No. B3719429
M. Wt: 317.14 g/mol
InChI Key: JYUDQRVIQSYXFS-UBKPWBPPSA-N
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Description

“4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol” is a chemical compound that belongs to the class of triazoles . Triazoles are five-membered nitrogen heterocycle compounds that are important structural fragments and as biologically active compounds . They have been used in various fields such as medicine, pesticides, and detergents .


Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of certain amines with carbonyl compounds . For instance, heterocyclic Schiff base ligands were synthesized by the condensation of 4- (4-amino-5-mercapto-4 H -1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms . The triazole ring exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles .


Chemical Reactions Analysis

Triazole derivatives are known for their various chemical reactions. They have been found to undergo redox behavior, as observed in the case of certain biologically important triazol derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary depending on their specific structure. For instance, the compound “2-BROMO-6-METHOXY-4- ( (4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)PHENOL” has a molecular weight of 297.113 .

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their biological activities. They have been found to exhibit various biological activities such as antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer and anti-corrosion properties .

Safety and Hazards

The safety and hazards associated with triazole derivatives can also vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Triazole derivatives continue to attract the attention of chemists, biologists, technologists, and other specialists due to their various applications . Future research may focus on designing and developing new materials involving 1,2,4-triazole systems .

properties

IUPAC Name

4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O/c14-12-5-9(6-17-18-7-15-16-8-18)13(19)11-4-2-1-3-10(11)12/h1-8,19H/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUDQRVIQSYXFS-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=NN3C=NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/N3C=NN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol
Reactant of Route 2
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4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol
Reactant of Route 3
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4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol

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